molecular formula C42H80ClNO4 B014486 Dotap chloride CAS No. 132172-61-3

Dotap chloride

Cat. No.: B014486
CAS No.: 132172-61-3
M. Wt: 698.5 g/mol
InChI Key: KSXTUUUQYQYKCR-LQDDAWAPSA-M
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Description

1,2-Dioleoyl-3-trimethylammonium-propane chloride, commonly known as DOTAP chloride, is a cationic lipid widely used in the field of gene therapy and molecular biology. It is particularly effective for the liposomal transfection of oligonucleotides, such as DNA and RNA, into cells. The key structural element of this compound is its quaternary ammonium headgroup, which facilitates interactions with nucleic acids and cell membranes .

Mechanism of Action

The mechanism of action of DOTAP chloride involves the formation of lipoplexes with nucleic acids. The quaternary ammonium headgroup of this compound interacts with the negatively charged phosphate groups of nucleic acids, forming stable complexes. These lipoplexes are then taken up by cells through endocytosis, allowing the nucleic acids to be released into the cytoplasm and exert their effects . The molecular targets of this compound include cell membranes and nucleic acids, and the pathways involved include endocytosis and intracellular trafficking .

Safety and Hazards

DOTAP chloride is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It should be stored at -20°C, protected from moisture and light .

Future Directions

DOTAP chloride is being tested in numerous clinical trials . It has been used in the formation of Lipid Nanoparticles (LNPs) or Nanostructured Lipid carriers (NLCs) in the development of mRNA vaccines such as COVID-19 vaccine and drug delivery systems .

Biochemical Analysis

Biochemical Properties

Dotap chloride plays a crucial role in biochemical reactions, primarily as a transfection reagent. It interacts with nucleic acids, forming stable complexes that can be introduced into cells. The quaternary ammonium headgroup of this compound is responsible for its interaction with nucleic acids and cell membranes. This interaction is facilitated by the electrostatic attraction between the positively charged headgroup and the negatively charged phosphate backbone of nucleic acids . Additionally, this compound can interact with various proteins and enzymes involved in cellular uptake and processing of nucleic acids, enhancing the efficiency of transfection .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by facilitating the delivery of nucleic acids into cells, which can lead to changes in gene expression and cellular metabolism This compound has been shown to be effective in transfecting a wide range of cell types, including primary cells and cell lines .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form liposomes that encapsulate nucleic acids. These liposomes can fuse with the cell membrane, releasing their cargo into the cytoplasm . The quaternary ammonium headgroup of this compound plays a key role in this process by interacting with the negatively charged cell membrane and nucleic acids. This interaction facilitates the fusion of the liposome with the cell membrane and the subsequent release of nucleic acids into the cell . Additionally, this compound can enhance the stability and uptake of nucleic acids by protecting them from degradation by nucleases .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other biomolecules . Over time, this compound can degrade, leading to a decrease in its transfection efficiency. Long-term studies have shown that this compound can have lasting effects on cellular function, including changes in gene expression and cellular metabolism . These effects can be observed in both in vitro and in vivo studies, highlighting the importance of considering the temporal stability of this compound in experimental designs .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively transfect cells without causing significant toxicity . At high doses, this compound can induce toxic effects, including inflammation and cell death. Studies have shown that there is a threshold dose above which the adverse effects of this compound become pronounced. It is important to carefully optimize the dosage of this compound in animal studies to achieve the desired transfection efficiency while minimizing toxicity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DOTAP chloride typically involves the esterification of 1,2-dioleoyl-sn-glycerol with 3-chloropropyltrimethylammonium chloride. The reaction is carried out under anhydrous conditions using a suitable solvent such as dichloromethane or chloroform. The reaction mixture is then purified through column chromatography to obtain the pure product .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities. The product is then subjected to rigorous quality control measures to ensure its suitability for use in biomedical applications .

Chemical Reactions Analysis

Types of Reactions

DOTAP chloride primarily undergoes substitution reactions due to the presence of its quaternary ammonium headgroup. It can also participate in complexation reactions with nucleic acids, forming stable lipoplexes that facilitate the delivery of genetic material into cells .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include nucleic acids (DNA, RNA), various solvents (e.g., ethanol, DMSO), and other lipids (e.g., cholesterol, phosphatidylethanolamine). The reactions are typically carried out under mild conditions to preserve the integrity of the nucleic acids and the lipid structure .

Major Products

The major products formed from the reactions involving this compound are lipoplexes, which are complexes of this compound with nucleic acids. These lipoplexes are used for the transfection of genetic material into cells, facilitating gene expression studies and therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its high transfection efficiency and ability to form stable lipoplexes with nucleic acids. Its quaternary ammonium headgroup provides strong interactions with nucleic acids, making it a preferred choice for gene therapy applications .

Properties

IUPAC Name

2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl-trimethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H80NO4.ClH/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-41(44)46-39-40(38-43(3,4)5)47-42(45)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2;/h20-23,40H,6-19,24-39H2,1-5H3;1H/q+1;/p-1/b22-20-,23-21-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSXTUUUQYQYKCR-LQDDAWAPSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(C[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(C[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H80ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

698.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132172-61-3
Record name Dotap chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132172613
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DOTAP CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3R78UC794Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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